N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the reaction between 2-hydroxybenzaldehyde and pyridine-3-carbohydrazide. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide involves the condensation reaction between 2-hydroxybenzaldehyde and pyridine-3-carbohydrazide. The reaction is typically carried out in an ethanol solution under reflux conditions. The reaction mixture is heated for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute at the imine carbon.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated products.
Reduction: 2-hydroxybenzaldehyde and pyridine-3-carbohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Used in the synthesis of advanced materials and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. The compound acts as a bidentate ligand, coordinating through the nitrogen atom of the imine group and the oxygen atom of the hydroxyl group. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. Additionally, the Schiff base can interact with biological targets, such as enzymes, by binding to their active sites and inhibiting their activity .
Comparison with Similar Compounds
N’-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
- Coordination Chemistry : The presence of the pyridine ring in N’-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide provides additional coordination sites, making it a versatile ligand for forming complexes with various metal ions .
- Biological Activity : The hydroxyl group in the 2-position of the phenyl ring can participate in hydrogen bonding, potentially enhancing the compound’s ability to interact with biological targets .
Properties
Molecular Formula |
C13H11N3O2 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11N3O2/c17-12-6-2-1-4-10(12)9-15-16-13(18)11-5-3-7-14-8-11/h1-9,17H,(H,16,18)/b15-9+ |
InChI Key |
OKDDWARZPQNZRT-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CN=CC=C2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CN=CC=C2)O |
Origin of Product |
United States |
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